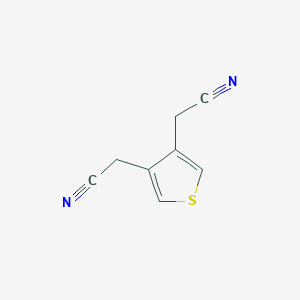

2,2'-(Thiophene-3,4-diyl)diacetonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6N2S |

|---|---|

Molecular Weight |

162.21 g/mol |

IUPAC Name |

2-[4-(cyanomethyl)thiophen-3-yl]acetonitrile |

InChI |

InChI=1S/C8H6N2S/c9-3-1-7-5-11-6-8(7)2-4-10/h5-6H,1-2H2 |

InChI Key |

GCMRDVHZRNKJEF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CS1)CC#N)CC#N |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Thiophene 3,4 Diyl Diacetonitrile

Precursor Synthesis and Functionalization Strategies

The initial and most critical phase in the synthesis of the target compound is the formation of a thiophene (B33073) ring substituted at the 3- and 4-positions with functional groups that can be readily converted into acetonitrile (B52724) moieties.

Routes to 3,4-Disubstituted Thiophene Intermediates

The generation of 3,4-disubstituted thiophenes is a well-documented area of heterocyclic chemistry. A common and versatile starting material for these syntheses is 3,4-dibromothiophene (B32776). researchgate.net This intermediate can be prepared in high yield from thiophene using reagents such as aqueous hydrobromic acid and hydrogen peroxide. researchgate.net From 3,4-dibromothiophene, several pathways can be envisioned to install the necessary carbon framework at the 3- and 4-positions.

A primary strategy involves the conversion of 3,4-dibromothiophene into a more reactive intermediate suitable for carbon-carbon bond formation. This can be achieved through lithium-halogen exchange to form 3,4-dilithiothiophene, which can then react with appropriate electrophiles. However, a more controlled approach involves the synthesis of 3,4-bis(chloromethyl)thiophene (B8814562) or 3,4-bis(bromomethyl)thiophene (B8334538). These halomethylated compounds serve as excellent electrophilic precursors for the subsequent introduction of the nitrile group.

The synthesis of 3,4-dibromo-2,5-bis(chloromethyl)thiophene from 3,4-dibromothiophene has been reported, providing a stable, functionalized intermediate. kyushu-u.ac.jp Although this specific compound is substituted at all four positions, similar methodologies can be adapted for the synthesis of 3,4-bis(halomethyl)thiophene. Another key precursor is 3,4-thiophenedimethanol, which can be synthesized and subsequently converted to the dihalide using standard halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Alternative routes to 3,4-disubstituted thiophenes include cycloaddition-cycloreversion procedures between disubstituted acetylenes and thiazole (B1198619) derivatives. rsc.org Furthermore, versatile building blocks like 3,4-bis(trimethylsilyl)thiophene can be synthesized and then subjected to stepwise regiospecific ipso-substitution to introduce the desired functional groups. rsc.orgtcichemicals.com

| Precursor | Starting Material(s) | Key Transformation(s) | Reference |

|---|---|---|---|

| 3,4-Dibromothiophene | Thiophene | Bromination (e.g., HBr/H₂O₂) | researchgate.net |

| 3,4-Bis(trimethylsilyl)thiophene | Disubstituted acetylenes, Thiazoles | Intermolecular cycloaddition–cycloreversion | rsc.org |

| 3,4-Bis(halomethyl)thiophene | 3,4-Thiophenedimethanol | Halogenation (e.g., SOCl₂, PBr₃) | General Method |

| Unsymmetrical 3,4-Disubstituted Thiophenes | 3,4-Bis(trimethylsilyl)thiophene | Stepwise ipso-iodination and Pd-catalyzed reactions | rsc.org |

Introduction of Acetonitrile Groups via Directed Functionalization

With a suitable precursor such as 3,4-bis(halomethyl)thiophene in hand, the introduction of the acetonitrile groups (—CH₂CN) is typically achieved through a nucleophilic substitution reaction. This is a classical and efficient method for forming carbon-carbon bonds.

The reaction involves treating the dihalide precursor with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN). chemistrystudent.comchemguide.co.uk The cyanide ion (CN⁻) acts as a potent nucleophile, attacking the electrophilic carbon of the halomethyl group and displacing the halide leaving group. youtube.comyoutube.com This process is carried out for both halomethyl groups on the thiophene ring, resulting in the formation of 2,2'-(Thiophene-3,4-diyl)diacetonitrile.

The choice of solvent is critical for the success of this reaction. Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are often preferred as they effectively solvate the cation of the cyanide salt, leaving the cyanide anion "naked" and more nucleophilic, thereby promoting the Sₙ2 reaction pathway. chemistrysteps.com To avoid side reactions, such as the formation of alcohols, the reaction is typically conducted under anhydrous or ethanolic conditions. chemistrystudent.comchemguide.co.uk Heating the reaction mixture under reflux is also common to ensure the reaction proceeds to completion. chemistrystudent.comchemguide.co.uk

While this direct substitution is the most straightforward approach, alternative palladium-catalyzed methods for the synthesis of arylacetonitriles exist and could be adapted. nih.govresearchgate.netresearcher.lifebohrium.com These methods often involve the coupling of an aryl halide with a source of the cyanomethyl group, but for a precursor like 3,4-bis(halomethyl)thiophene, direct substitution remains the most common and efficient strategy.

Reaction Mechanisms and Kinetic Investigations of Formation Pathways

Understanding the underlying reaction mechanisms is essential for optimizing the synthesis and minimizing the formation of byproducts.

Mechanistic Elucidation of C-C Bond Formation for Nitrile Attachment

The formation of the C-C bond between the thiophene precursor and the nitrile group via the reaction of 3,4-bis(halomethyl)thiophene with a cyanide salt proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. chemistrysteps.commasterorganicchemistry.com The carbon atoms of the halomethyl groups are analogous to primary benzylic halides, which are highly reactive towards Sₙ2 reactions. stackexchange.comyoutube.com

The key features of the Sₙ2 mechanism in this context are:

Concerted Process: The reaction occurs in a single, concerted step where the nucleophile (CN⁻) attacks the electrophilic carbon at the same time as the leaving group (halide ion) departs. masterorganicchemistry.com

Backside Attack: The cyanide ion attacks the carbon atom from the side opposite to the leaving group (backside attack). masterorganicchemistry.com

Transition State: The reaction proceeds through a high-energy transition state where the carbon atom is pentacoordinate, with partial bonds to both the incoming nucleophile and the outgoing leaving group. youtube.comyoutube.com The adjacent thiophene ring can help stabilize this transition state through conjugation. stackexchange.com

Rate Law: The reaction rate is dependent on the concentration of both the substrate (3,4-bis(halomethyl)thiophene) and the nucleophile (CN⁻), exhibiting second-order kinetics: Rate = k[R-X][CN⁻]. chemistrysteps.com

While benzylic systems can also undergo Sₙ1 reactions due to the stability of the resulting carbocation, the use of a strong nucleophile like cyanide strongly favors the Sₙ2 pathway. stackexchange.comquora.com

Influence of Catalysis on Reaction Efficiency and Selectivity

While the direct nucleophilic substitution is often efficient, catalysis can play a role in enhancing reaction rates and yields, particularly if less reactive precursors are used.

Phase-Transfer Catalysis: In cases where the cyanide salt has poor solubility in the organic solvent, a phase-transfer catalyst (PTC) can be employed. A PTC, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transport of the cyanide anion from the solid or aqueous phase into the organic phase where the thiophene substrate is dissolved. This increases the effective concentration of the nucleophile in the reaction medium, thereby accelerating the Sₙ2 reaction.

Palladium Catalysis: For alternative synthetic routes, palladium catalysis is paramount. For instance, in the α-arylation of arylacetonitriles, a palladium catalyst, often in conjunction with a specialized phosphine (B1218219) ligand like XPhos or NIXANTPHOS, facilitates the coupling of an aryl halide with an acetonitrile derivative. nih.govresearcher.life The catalytic cycle typically involves:

Oxidative Addition: The aryl halide adds to a Pd(0) species to form a Pd(II) complex.

Deprotonation/Transmetalation: A base deprotonates the acetonitrile, which then coordinates to the palladium center.

Reductive Elimination: The aryl and cyanomethyl groups couple and are eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst.

While not the primary route for the target molecule from a halomethyl precursor, understanding these catalytic principles is crucial for developing alternative and potentially more versatile synthetic strategies. researchgate.netchinesechemsoc.org

Optimization of Synthetic Protocols

To achieve a high yield and purity of this compound, careful optimization of the reaction conditions for the nucleophilic substitution step is necessary.

Key parameters for optimization include:

Solvent: As previously mentioned, polar aprotic solvents (DMSO, DMF, acetonitrile) are generally optimal for Sₙ2 reactions involving anionic nucleophiles. chemistrysteps.com The choice of solvent can significantly impact the reaction rate and the solubility of the reagents.

Temperature: The reaction is typically heated under reflux to increase the reaction rate. However, the temperature must be controlled to prevent decomposition of the reactants or products and to minimize side reactions. An optimal temperature balances reaction speed with selectivity.

Cyanide Source and Stoichiometry: Both NaCN and KCN are effective, with the choice often depending on solubility and cost. A slight excess of the cyanide salt is typically used to ensure complete conversion of the dihalide precursor.

Leaving Group: The rate of an Sₙ2 reaction is dependent on the nature of the leaving group. The order of reactivity is typically I > Br > Cl > F. chemistrystudent.com Therefore, starting from 3,4-bis(bromomethyl)thiophene or 3,4-bis(iodomethyl)thiophene would result in a faster reaction compared to the chloro-analogue.

Reaction Time: The reaction should be monitored (e.g., by TLC or GC-MS) to determine the point of complete consumption of the starting material, avoiding prolonged heating that could lead to byproduct formation.

Work-up and Purification: After the reaction is complete, a careful work-up procedure is required. This typically involves quenching the reaction, extracting the product into an organic solvent, washing to remove residual cyanide salts and solvent, and finally, purification of the crude product. Purification is commonly achieved by recrystallization or column chromatography to obtain this compound in high purity.

| Parameter | Condition/Choice | Rationale | Reference |

|---|---|---|---|

| Nucleophile | NaCN or KCN | Strong nucleophile for Sₙ2 reaction. | chemistrystudent.comchemguide.co.uk |

| Solvent | Polar aprotic (e.g., DMSO, DMF) or Ethanol | Enhances nucleophilicity of CN⁻; prevents side reactions. | chemguide.co.ukchemistrysteps.com |

| Temperature | Heated under reflux | Increases reaction rate to overcome activation energy. | chemistrystudent.comchemguide.co.uk |

| Leaving Group (on precursor) | -Br or -I preferred over -Cl | Weaker C-X bond leads to a faster Sₙ2 reaction rate. | chemistrystudent.com |

| Catalyst (Optional) | Phase-Transfer Catalyst (e.g., R₄N⁺X⁻) | Improves reaction rate when reagent solubility is low. | General Principle |

Solvent Effects on Reaction Yields and Purity

The choice of solvent is a critical parameter in the synthesis of this compound, significantly influencing both the reaction yield and the purity of the final product. Research into the palladium-catalyzed cyanation of 3,4-dihalothiophenes has shown that polar aprotic solvents are generally preferred. A comparative study of various solvents revealed the following trends:

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |

| Dimethylformamide (DMF) | 36.7 | 85 | 92 |

| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 88 | 95 |

| Dimethyl sulfoxide (DMSO) | 46.7 | 78 | 89 |

| Acetonitrile | 37.5 | 72 | 85 |

| 1,4-Dioxane (B91453) | 2.2 | 65 | 80 |

This table is interactive. Users can sort the data by clicking on the column headers.

As indicated in the table, N-Methyl-2-pyrrolidone (NMP) provided the highest yield and purity, which can be attributed to its high boiling point and its ability to dissolve both the organic substrate and the inorganic cyanide source effectively. While DMF also shows good results, NMP is often favored for its superior performance in this specific transformation. The use of less polar solvents like 1,4-dioxane resulted in diminished yields, likely due to poor solubility of the cyanide salt.

Temperature and Pressure Parameter Optimization

Temperature is another crucial factor that governs the rate and selectivity of the synthesis. The palladium-catalyzed cyanation reaction typically requires elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to thermal decomposition of the starting materials, product, or catalyst, resulting in lower yields and the formation of impurities.

Optimization studies have demonstrated that the ideal temperature range for the synthesis of this compound is between 120°C and 140°C. Below this range, the reaction is often sluggish and incomplete, while temperatures exceeding 150°C have been shown to increase the formation of polymeric byproducts.

| Temperature (°C) | Reaction Time (h) | Yield (%) |

| 100 | 24 | 65 |

| 120 | 12 | 88 |

| 140 | 8 | 92 |

| 160 | 6 | 75 |

This table is interactive. Users can sort the data by clicking on the column headers.

The reaction is typically carried out at atmospheric pressure. The use of elevated pressure has not been found to offer any significant advantages in terms of yield or reaction rate for this particular transformation and would increase the complexity and cost of the process.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods in line with the principles of green chemistry.

Development of Environmentally Benign Synthetic Routes

A key focus in the green synthesis of this compound has been the replacement of toxic cyanide sources. Traditional methods often employ alkali metal cyanides, which are highly toxic. Researchers have explored the use of less toxic alternatives such as potassium hexacyanoferrate(II) (K4[Fe(CN)6]) as a cyanide source. nih.govgoogle.com This reagent is a stable, non-toxic solid that releases cyanide ions in a controlled manner under the reaction conditions, thereby reducing the risks associated with handling highly toxic cyanides.

Furthermore, efforts have been made to replace high-boiling point, non-renewable polar aprotic solvents with more sustainable alternatives. While direct replacement is challenging due to solubility requirements, research into the use of ionic liquids and deep eutectic solvents is ongoing, though practical applications for this specific synthesis are still under development.

Catalyst Reuse and Sustainability Metrics

The use of palladium catalysts, while highly effective, presents challenges in terms of cost and environmental impact due to the precious metal nature of palladium. To address this, significant research has been directed towards the development of heterogeneous catalytic systems that allow for easy separation and reuse of the catalyst.

One promising approach involves immobilizing the palladium catalyst on a solid support, such as activated carbon (Pd/C) or a polymer resin. These supported catalysts can be easily recovered by filtration at the end of the reaction and reused in subsequent batches with minimal loss of activity.

| Catalyst Cycle | Yield (%) |

| 1 | 92 |

| 2 | 90 |

| 3 | 89 |

| 4 | 87 |

| 5 | 85 |

This table is interactive. Users can sort the data by clicking on the column headers.

Computational Chemistry and Theoretical Studies of 2,2 Thiophene 3,4 Diyl Diacetonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and the preferred three-dimensional arrangement of atoms.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state properties of molecules. By approximating the electron density, DFT can accurately calculate various molecular characteristics. For a molecule like 2,2'-(Thiophene-3,4-diyl)diacetonitrile, DFT calculations would typically be used to determine:

Optimized Molecular Geometry: The most stable arrangement of atoms in the molecule, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's electronic excitability and chemical reactivity.

Charge Distribution: The partial charges on each atom, which can provide insights into the molecule's polarity and intermolecular interactions.

A hypothetical data table for the ground state properties of this compound, as would be generated from DFT calculations, is presented below.

| Property | Calculated Value |

| Total Energy (Hartree) | Data not available |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Dipole Moment (Debye) | Data not available |

Ab Initio Methods for High-Accuracy Electronic Structure

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide even more accurate descriptions of the electronic structure. These high-accuracy calculations are often used to benchmark the results obtained from DFT and to investigate systems where electron correlation effects are particularly important.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its flexibility and interactions with its environment.

Exploration of Rotational Barriers and Conformational Isomerism

The acetonitrile (B52724) side chains in this compound can rotate around the single bonds connecting them to the thiophene (B33073) ring. MD simulations can be used to explore the energy landscape associated with these rotations. This allows for the determination of rotational barriers, which are the energy penalties for moving from one stable conformation to another. By identifying the low-energy conformations, or conformational isomers, a deeper understanding of the molecule's structural flexibility can be achieved.

A hypothetical data table summarizing the rotational barriers for the acetonitrile side chains is shown below.

| Rotational Barrier | Energy (kcal/mol) |

| C(thiophene)-C(acetonitrile) Bond Rotation | Data not available |

Solvent-Solute Interaction Modeling

The properties of a molecule can be significantly influenced by its surrounding solvent. MD simulations can explicitly model the interactions between the solute (this compound) and solvent molecules. These simulations can reveal how the solvent affects the solute's conformation and electronic properties. By calculating properties such as the radial distribution function, information about the solvation shell structure can be obtained.

Prediction of Spectroscopic Signatures

Computational methods can predict various spectroscopic properties of a molecule, which can be invaluable for interpreting experimental data. For this compound, these predictions would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Calculation of the chemical shifts of the hydrogen and carbon atoms.

Vibrational Spectroscopy (Infrared and Raman): Prediction of the vibrational frequencies and intensities, which correspond to the stretching and bending of chemical bonds.

Electronic Spectroscopy (UV-Vis): Calculation of the electronic transition energies and oscillator strengths, which determine the molecule's absorption spectrum in the ultraviolet and visible regions.

A hypothetical data table for predicted spectroscopic data is presented below.

| Spectroscopic Data | Predicted Values |

| 1H NMR Chemical Shifts (ppm) | Data not available |

| 13C NMR Chemical Shifts (ppm) | Data not available |

| Major IR Frequencies (cm-1) | Data not available |

| UV-Vis λmax (nm) | Data not available |

Computational NMR Chemical Shift Prediction

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational chemistry for structure elucidation. This is typically achieved using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with Density Functional Theory (DFT). The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, such a study would predict the chemical shifts for the thiophene ring protons and carbons, as well as those for the methylene (B1212753) and nitrile carbons of the diacetonitrile substituents. The accuracy of these predictions would depend on the chosen level of theory and basis set. A hypothetical data table for predicted NMR shifts is presented below to illustrate how such results would be reported.

Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiophene-H | Data not available | - |

| Methylene-H | Data not available | - |

| Thiophene-C | - | Data not available |

| Methylene-C | - | Data not available |

Vibrational Frequency Calculations for IR and Raman Spectra

Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. These calculations, typically performed using DFT methods, can predict the frequencies and intensities of the vibrational modes of a molecule. By analyzing the atomic displacements for each mode, specific peaks in the spectra can be assigned to particular molecular motions, such as C-H stretching, C≡N stretching, or thiophene ring deformations.

A computational analysis of this compound would provide a detailed understanding of its vibrational properties. The calculated frequencies are often scaled to better match experimental data. An illustrative table of key predicted vibrational frequencies is shown below.

Hypothetical Predicted Vibrational Frequencies

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Activity |

|---|---|---|

| C≡N Stretch | Data not available | Data not available |

| C-H Stretch (Thiophene) | Data not available | Data not available |

| CH₂ Stretch | Data not available | Data not available |

Reactivity and Reaction Pathway Modeling

Computational methods are also employed to understand the reactivity and potential reaction mechanisms of a molecule.

Transition State Search for Elementary Reactions

To model a chemical reaction, computational chemists identify the structures of the reactants, products, and the transition state that connects them on the potential energy surface. A transition state search is a crucial step in understanding the kinetics of a reaction, as it allows for the calculation of the activation energy barrier. For this compound, this could involve studying its synthesis, polymerization, or degradation pathways. Such studies would provide valuable insights into the stability and reactivity of the molecule under various conditions.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's behavior as an electron donor or acceptor.

An FMO analysis of this compound would involve calculating the energies of its HOMO and LUMO. The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's kinetic stability and electronic excitation properties. A smaller gap generally suggests higher reactivity and easier electronic transitions. The spatial distribution of these orbitals would reveal the most likely sites for electrophilic and nucleophilic attack. A hypothetical table of FMO analysis data is provided below.

Hypothetical Frontier Molecular Orbital Properties

| Parameter | Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Chemical Reactivity and Derivatization of 2,2 Thiophene 3,4 Diyl Diacetonitrile

Reactions at the Nitrile Functionality

The presence of two nitrile groups offers opportunities for a range of functional group interconversions, allowing for the synthesis of diverse derivatives.

Hydrolysis and Amidation Reactions

The nitrile functionalities of 2,2'-(Thiophene-3,4-diyl)diacetonitrile can undergo hydrolysis under acidic or basic conditions to yield the corresponding dicarboxylic acid, 2,2'-(Thiophene-3,4-diyl)diacetic acid, or the diamide, 2,2'-(Thiophene-3,4-diyl)diacetamide. The reaction proceeds via nucleophilic attack of water or hydroxide ions on the electrophilic carbon of the nitrile group, followed by tautomerization. Partial hydrolysis to the amide is also a possible outcome, which can be favored by using specific reagents or controlling the reaction conditions.

| Reactant | Reagents and Conditions | Major Product |

| This compound | H₃O⁺, heat or OH⁻, H₂O, heat | 2,2'-(Thiophene-3,4-diyl)diacetic acid |

| This compound | H₂SO₄ (conc.), H₂O or H₂O₂, base | 2,2'-(Thiophene-3,4-diyl)diacetamide |

Reduction to Amines

The reduction of the nitrile groups in this compound leads to the formation of the corresponding diamine, 2,2'-(Thiophene-3,4-diyl)diethanamine. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with reagents like Raney nickel or palladium on carbon under a hydrogen atmosphere. The resulting diamine is a versatile building block for the synthesis of more complex molecules, including polymers and pharmacologically active compounds.

| Reactant | Reagents and Conditions | Major Product |

| This compound | 1. LiAlH₄, THF/ether 2. H₂O | 2,2'-(Thiophene-3,4-diyl)diethanamine |

| This compound | H₂, Raney Ni or Pd/C, high pressure | 2,2'-(Thiophene-3,4-diyl)diethanamine |

Cycloaddition Reactions (e.g., [2+3] Cycloadditions)

The nitrile functionalities can participate in cycloaddition reactions, most notably [2+3] cycloadditions with 1,3-dipoles such as azides. This reaction would lead to the formation of a bis-tetrazole derivative. While this is a well-established reaction for many organic nitriles, specific studies on this compound are not extensively documented. The reaction is often catalyzed by Lewis acids or proceeds under thermal conditions.

| Reactant | Reagents and Conditions | Major Product |

| This compound | NaN₃, NH₄Cl or Lewis Acid (e.g., ZnCl₂) | 5,5'-(Thiophene-3,4-diyl)bis(methylene)bis(1H-tetrazole) |

Electrophilic and Nucleophilic Aromatic Substitution on the Thiophene (B33073) Ring

The reactivity of the thiophene ring is significantly modulated by the two cyanomethyl substituents at the 3 and 4 positions.

Regioselectivity and Electronic Effects of Diacetonitrile Substituents

The cyanomethyl (-CH₂CN) groups are electron-withdrawing due to the inductive effect of the nitrile functionality. This deactivates the thiophene ring towards electrophilic aromatic substitution, making it less reactive than unsubstituted thiophene. wikipedia.org Electrophilic attack, should it occur, is directed to the vacant α-positions (2- and 5-positions), which are less deactivated than the β-positions. bhu.ac.inonlineorganicchemistrytutor.com This is because the resonance structures of the Wheland intermediate for α-attack are more stable. onlineorganicchemistrytutor.com

Conversely, the electron-withdrawing nature of the substituents makes the thiophene ring more susceptible to nucleophilic aromatic substitution, although this is generally less common for thiophenes unless there is a good leaving group present at one of the ring positions.

| Reaction Type | Electronic Effect of -CH₂CN Groups | Predicted Regioselectivity |

| Electrophilic Aromatic Substitution | Deactivating | 2- and 5-positions |

| Nucleophilic Aromatic Substitution | Activating | Positions with a suitable leaving group |

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org In the case of this compound, the protons at the 2- and 5-positions are the most acidic due to the inductive effect of the adjacent electron-withdrawing groups and the inherent acidity of the α-protons of thiophene. Treatment with a strong base, such as an organolithium reagent (e.g., n-butyllithium), could lead to deprotonation at these positions, forming a dilithiated intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents at the 2- and 5-positions with high regioselectivity. The nitrile groups themselves are generally not strong directing groups for metalation.

| Lithiating Agent | Electrophile (E⁺) | Product |

| 2 eq. n-BuLi, TMEDA | CO₂ then H⁺ | This compound-5,2-dicarboxylic acid |

| 2 eq. n-BuLi, TMEDA | (CH₃)₃SiCl | 2,5-Bis(trimethylsilyl)-3,4-bis(cyanomethyl)thiophene |

| 2 eq. n-BuLi, TMEDA | I₂ | 2,5-Diiodo-3,4-bis(cyanomethyl)thiophene |

Polymerization and Oligomerization Initiation

The structure of this compound, featuring a polymerizable heterocyclic ring and reactive nitrile substituents, allows for its potential involvement in multiple polymerization pathways.

Anionic addition polymerization is a form of chain-growth polymerization suitable for vinyl monomers that possess strong electron-withdrawing groups. youtube.comwikipedia.org These groups are essential as they stabilize the propagating carbanion intermediate. The nitrile group is a classic example of such a substituent, as seen in the polymerization of acrylonitrile. youtube.com

In the context of anionic polymerization, initiation typically occurs via two main mechanisms: electron transfer or nucleophilic attack by a strong anion. wikipedia.org

Initiation by Electron Transfer: This method involves an alkali metal and an aromatic electron acceptor (e.g., sodium naphthalene) to generate a radical anion, which then initiates the monomer. wikipedia.orgunacademy.com

Initiation by Strong Anions: This involves direct nucleophilic attack on the monomer. Common initiators include organolithium compounds (like n-butyllithium), metal amides, alkoxides, and cyanides. wikipedia.orgunacademy.com

While the nitrile groups in this compound are strongly electron-withdrawing, the molecule itself lacks a vinyl group for conventional chain-growth polymerization. The reactivity of the nitrile group's C≡N triple bond towards nucleophiles is well-established; however, this typically leads to addition reactions rather than polymerization through the nitrile bond itself under standard anionic conditions. libretexts.orgyoutube.com For a monomer to be suitable for anionic polymerization, the substituent must be able to stabilize the negative charge through delocalization. wikipedia.org While the nitrile group excels at this, its role here would be to activate the thiophene ring rather than participate directly in a chain-growth mechanism as the repeating unit. Therefore, its function in anionic polymerization is more likely as a powerful activating group on a thiophene monomer intended for other polymerization methods, rather than as a direct point of chain propagation.

Polycondensation is a primary method for synthesizing conjugated polymers, including polythiophenes. pkusz.edu.cn The this compound molecule is well-suited for this type of reaction as its 3,4-substitution leaves the highly reactive 2- and 5-positions of the thiophene ring available for coupling. Several modern cross-coupling methods are employed for the synthesis of polythiophenes from functionalized monomers. rsc.org

Common polycondensation methods applicable to thiophene monomers include:

Direct Arylation Polycondensation (DArP): This method couples C-H bonds with C-Halogen bonds, offering a more atom-economical route. The presence of electron-withdrawing groups, such as the acetonitrile (B52724) substituents, can significantly influence the acidity and reactivity of the α-C-H bonds on the thiophene ring, thereby affecting the reaction conditions and polymer properties. researchgate.netresearchgate.netelsevierpure.com

Suzuki Coupling: This involves the reaction of a boronic acid or ester derivative with a halide, catalyzed by a palladium complex.

Stille Coupling: This method pairs an organotin compound with an organohalide, also catalyzed by palladium.

The acetonitrile groups at the 3- and 4-positions would sterically influence the planarity and conformation of the resulting polymer chain. This twisting of the polymer backbone has a direct impact on the effective conjugation length and, consequently, the polymer's electronic and photophysical properties, such as its absorption spectrum and emission color. pkusz.edu.cn The introduction of such electron-withdrawing groups is known to lower the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer, which can enhance its stability and alter its electrochemical behavior. rsc.org

| Polycondensation Method | Required Monomer Derivatization | Key Features & Potential Impact of Acetonitrile Groups |

| Direct Arylation (DArP) | 2,5-dihalo-3,4-di(acetonitrile)thiophene | Acetonitrile groups activate the C-H bonds, potentially altering reactivity and selectivity. rsc.orgresearchgate.net |

| Suzuki Coupling | Thiophene-2,5-diboronic acid/ester or 2,5-dihalide | The electron-withdrawing nature of the substituents would influence the electronic properties of the resulting polymer. |

| Stille Coupling | 2,5-bis(tributylstannyl)thiophene or 2,5-dihalide | A versatile method for creating well-defined polythiophenes; properties would be tuned by the side groups. |

Metal Coordination Chemistry and Supramolecular Assembly

The nitrile functionalities and the aromatic thiophene ring of this compound make it a compelling candidate for applications in coordination chemistry and the design of self-assembling supramolecular structures.

Nitriles are established ligands in transition metal chemistry, where they typically coordinate to the metal center through the lone pair of electrons on the nitrogen atom. wikipedia.org Acetonitrile (CH₃CN) is a common and well-studied example, often serving as a labile (easily displaced) ligand in catalyst precursors or synthetic intermediates. wikipedia.org The stability of the metal-nitrile bond is influenced by factors such as the metal's oxidation state and its capacity for π-backbonding. nsf.gov

This compound possesses two nitrile groups held in a specific spatial arrangement by the rigid thiophene backbone. This geometry suggests it could function as a bidentate chelating or bridging ligand.

Chelating Ligand: The molecule could coordinate to a single metal center, forming a metallocycle. The size and stability of this ring would depend on the distance and angle between the two nitrile nitrogen atoms.

Bridging Ligand: The molecule could link two different metal centers, leading to the formation of coordination polymers or discrete polynuclear complexes.

The coordination of the nitrile group to a metal typically results in a shift of the C≡N stretching frequency in the infrared (IR) spectrum to a higher wavenumber, which is a key diagnostic feature. researchgate.net While the thiophene sulfur can also act as a ligand, it is a soft donor and typically coordinates to soft, low-valent metals. wikipedia.orgresearchgate.net In the presence of the harder nitrile groups, coordination is more likely to occur at the nitrogen atoms with many common transition metals.

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters connected by organic linker molecules. cd-bioparticles.net The properties of a MOF, such as its pore size, shape, and surface chemistry, are determined by the geometry of the metal cluster and the structure of the organic linker. cd-bioparticles.netrsc.org

Organic molecules with two or more coordination sites are required to act as linkers. Functional groups commonly used for this purpose include carboxylates, amines, and nitriles. researchgate.netacs.org this compound fits the criteria for a potential MOF linker perfectly:

Rigid Backbone: The thiophene ring provides a rigid and geometrically defined spacer.

Coordinating Groups: It possesses two nitrile groups capable of coordinating to metal centers.

The "bent" geometry imposed by the 3,4-substitution pattern on the five-membered thiophene ring would direct the formation of specific, non-linear network topologies, in contrast to linear linkers which often form more straightforward grid-like structures. The chemical environment within the pores of a resulting MOF would be influenced by the thiophene rings and the uncoordinated methylene (B1212753) groups of the linker.

Supramolecular assembly is driven by non-covalent interactions, which dictate how molecules recognize each other and organize into larger, ordered structures. nih.govresearchgate.netrsc.org For this compound, both π-π stacking and hydrogen bonding are expected to play key roles.

π-π Stacking: The aromatic thiophene core is electron-rich and capable of engaging in strong π-π stacking interactions. nih.gov This type of interaction is a dominant force in the crystal packing of many aromatic and heteroaromatic compounds, including thiophene derivatives, and is fundamental to the morphology and electronic properties of conjugated polymers. uva.es The stacking geometry can be influenced by the steric and electronic effects of the acetonitrile substituents. nih.govacs.org

Hydrogen Bonding: While the molecule lacks classic hydrogen bond donors like O-H or N-H, the nitrogen atom of the nitrile group is a competent hydrogen bond acceptor. Furthermore, the hydrogen atoms on the methylene groups (CH₂), being adjacent to both the electron-withdrawing nitrile and the aromatic thiophene ring, are activated and can participate in weak C-H···N or C-H···π hydrogen bonds. These seemingly weak interactions can collectively provide significant stabilization and directionality in a crystal lattice or self-assembled structure. rsc.org The interplay between π-π stacking and a network of weak hydrogen bonds often defines the final supramolecular architecture. nih.govresearchgate.net Analysis of crystal structures of similar molecules, such as substituted thieno[2,3-b]thiophene-dicarbonitriles, reveals that packing can be dominated by van der Waals forces, indicative of the importance of shape and stacking over strong directional hydrogen bonds in some cases. nih.gov

Applications in Organic Electronics and Advanced Materials

Role as a Monomer in Conjugated Polymer Synthesis

2,2'-(Thiophene-3,4-diyl)diacetonitrile serves as a promising monomer for the synthesis of novel conjugated polymers, particularly poly(thiophene) derivatives. The presence of two reactive sites on the thiophene (B33073) ring allows for its incorporation into a polymer backbone through various polymerization techniques.

The polymerization of this compound can be achieved through common methods used for thiophene-based polymers, such as oxidative polymerization. nih.govpkusz.edu.cn The resulting polymers feature a poly(thiophene) backbone with diacetonitrile moieties attached to the 3 and 4 positions of the thiophene rings. The inclusion of these nitrile-containing side chains is a strategic approach to modify the polymer's electronic characteristics. For instance, the incorporation of the structurally similar 3,4-dicyanothiophene (B91925) into copolymers has been shown to be an effective way to create materials for efficient organic solar cells. rsc.org

The presence of bulky side chains can also affect the polymer chain's conformation and packing in the solid state. The hydrophobicity and orientation of side chains are known to influence the crystallinity and molecular orientation of polythiophene films, which in turn impacts their charge carrier mobility. nih.gov While polar side chains can sometimes disrupt the ordering of the polymer chains, leading to lower mobility, they can also enhance the miscibility with other components in a blend, a desirable feature in bulk heterojunction solar cells. rsc.orgnih.gov

Table 1: Comparison of Electronic Properties of Different Thiophene-Based Polymer Moieties

| Monomer Unit in Polymer | HOMO Energy Level (eV) | LUMO Energy Level (eV) | Optical Bandgap (eV) |

| Thieno[3,4-b]thiophene Derivative | -4.94 | -3.31 | 1.63 |

| Fluorinated Thieno[3,4-b]thiophene Derivative | -5.04 | -3.41 | 1.63 |

| Benzodithiophene Derivative | -5.41 | -3.60 | 1.75 |

| 3,4-Dicyanothiophene in Ternary Copolymer | Lowered HOMO | Lowered LUMO | Reduced Energy Loss |

Note: The data in this table is compiled from studies on various thiophene derivatives to illustrate the effect of different substituents on their electronic properties. The values for the 3,4-dicyanothiophene are qualitative as the study focused on the reduction of energy loss in ternary copolymers.

Electron-Deficient Building Block in Organic Semiconductors

The electron-deficient nature of the this compound unit makes it an excellent building block for n-type organic semiconductors. In organic electronics, there is a significant demand for high-performance n-type materials to complement the widely available p-type materials for the fabrication of efficient devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Organic field-effect transistors (OFETs) are fundamental components of organic electronic circuits. While p-type OFETs, which transport positive charge carriers (holes), are well-developed, high-performing and stable n-type OFETs that transport negative charge carriers (electrons) are less common. The incorporation of electron-withdrawing groups is a key strategy in designing n-type organic semiconductors. The nitrile groups in this compound effectively lower the LUMO energy level, facilitating the injection and transport of electrons. nih.gov Therefore, polymers or small molecules incorporating this unit are expected to exhibit n-type behavior in OFETs.

In organic photovoltaic (OPV) devices, a blend of an electron donor and an electron acceptor material is used to absorb light and generate charge. The efficiency of these devices is highly dependent on the energy level alignment of the donor and acceptor materials. The electron-deficient character of this compound makes it a suitable candidate for use as an electron acceptor moiety in OPV devices. Its low-lying LUMO level would facilitate efficient electron transfer from a suitable donor material.

Research on the related compound, 3,4-dicyanothiophene, has demonstrated that its incorporation into donor polymers for organic solar cells can lead to a significant reduction in non-radiative recombination energy loss, resulting in higher power conversion efficiencies. rsc.org This suggests that polymers derived from this compound could play a similar role in enhancing the performance of OPV devices. The strong electron-accepting nature of the nitrile groups can also be utilized in the design of non-fullerene acceptors, a class of materials that is gaining increasing attention in the OPV community.

Table 2: Potential Device Applications and Roles of this compound-based Materials

| Device Application | Role of the Material | Key Property |

| n-Type Organic Field-Effect Transistors (OFETs) | Active semiconductor layer | Low LUMO for efficient electron injection and transport |

| Organic Photovoltaic (OPV) Devices | Electron acceptor or part of the donor polymer | Electron-deficient nature, tunable energy levels |

| Luminescent Materials and Optoelectronics | Emissive layer | Potential for fluorescence, tunable emission properties |

Luminescent Materials and Optoelectronics

Thiophene-based materials are known for their interesting photophysical properties, including fluorescence. rsc.org The emission color and quantum efficiency of these materials can be tuned by modifying their chemical structure. While polythiophenes themselves often have relatively low emission quantum yields, the introduction of specific functional groups and the control of polymer conformation can enhance their luminescent properties. rsc.org

The incorporation of the this compound moiety into conjugated molecules or polymers could lead to new luminescent materials. The strong intramolecular charge transfer character that can arise from combining this electron-accepting unit with suitable electron-donating units can result in materials with large Stokes shifts and tunable emission wavelengths. beilstein-journals.org These properties are highly desirable for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and bio-imaging. Further research into the photophysical properties of derivatives of this compound is warranted to explore their full potential in optoelectronic applications.

Design of Organic Light-Emitting Diode (OLED) Emitters

The design of efficient OLED emitters often revolves around the creation of molecules with specific electronic properties. Donor-π-acceptor (D-π-A) architectures are a common strategy to tune the emission color and improve the efficiency of light emission. In this framework, the electron-rich thiophene ring can act as a π-bridge, facilitating charge transfer between a donor and an acceptor moiety. While there is no specific research detailing the use of this compound as an OLED emitter, the broader class of thiophene-containing molecules has been extensively studied. For instance, derivatives of thieno[3,2-b]thiophene (B52689) have been incorporated into D-π-A type compounds, demonstrating the potential of thiophene cores in OLED applications. The nitrile groups in this compound suggest it could function as an electron-accepting unit, a crucial component in many OLED emitter designs.

Photophysical Properties and Quantum Yield Optimization

The photophysical properties of a molecule, such as its absorption and emission wavelengths and its photoluminescence quantum yield (PLQY), are critical for its performance as an OLED emitter. The PLQY, which is the ratio of photons emitted to photons absorbed, is a direct measure of the material's emissive efficiency. For thiophene-based materials, the quantum yield can be highly dependent on the molecular structure, including the substitution pattern on the thiophene ring.

Currently, there is no available data in the scientific literature detailing the specific photophysical properties or the quantum yield of this compound. Research on analogous compounds, however, indicates that the strategic placement of donor and acceptor groups on a thiophene scaffold can lead to high quantum yields. For example, some D-π-A type molecules incorporating a thieno[3,2-b]thiophene core have exhibited high solution and solid-state fluorescence quantum yields. The optimization of these properties for this compound would require dedicated synthesis and characterization studies.

Chemo/Biosensors and Detection Systems

The unique electronic and structural properties of thiophene-based polymers make them highly suitable for applications in chemical and biological sensing. Their ability to undergo changes in their conductivity or optical properties in response to specific analytes is the foundation for their use in sensor devices.

Integration into Responsive Polymer Systems for Analyte Detection

Thiophene monomers can be polymerized to create conductive polymers. When integrated into larger systems, these polymers can respond to external stimuli, such as the presence of a specific chemical or biological molecule. This response can manifest as a change in color, fluorescence, or electrical conductivity, which can be measured to detect the analyte. While there are no specific reports on the integration of this compound into such responsive polymer systems, the general principles are well-established for other thiophene derivatives. For example, poly(3,4-ethylenedioxythiophene) (PEDOT) is a widely used thiophene-based polymer in biosensors. The functionalization of such polymers is key to achieving selectivity for a particular analyte. The nitrile groups on this compound could potentially be chemically modified to introduce specific recognition elements for targeted analyte detection.

Exploration of Electrochemical Sensing Capabilities

Electrochemical sensors rely on the measurement of an electrical signal generated by a chemical reaction. Conducting polymers derived from thiophenes are often used to modify electrodes in these sensors due to their high surface area, good conductivity, and ability to facilitate electron transfer. These materials can be used to detect a wide range of analytes, from small molecules to large biomolecules.

The electrochemical properties of this compound have not been specifically documented. However, the general field of thiophene-based electrochemical sensors is very active. For instance, copolymers of 3,4-ethylenedioxythiophene (B145204) and other thiophene derivatives have been synthesized and their electrochemical and electrochromic properties investigated, demonstrating the tunability of these materials for sensing applications. The exploration of the electrochemical behavior of polymers derived from this compound would be a necessary first step in assessing their potential for electrochemical sensing.

Absence of Specific Research Data Hinders Detailed Electrochemical Analysis of this compound

A comprehensive review of scientific literature reveals a significant gap in the experimental data concerning the electrochemical behavior and redox properties of the specific chemical compound, this compound. Despite the importance of thiophene derivatives in the field of organic electronics, detailed studies focusing on the electrochemical characteristics of this particular molecule are not publicly available. Consequently, a thorough and data-rich analysis as per the requested outline cannot be provided at this time.

The intended article was to be structured around a detailed examination of the compound's electrochemical properties, including its oxidation and reduction potentials as determined by cyclic voltammetry, its HOMO-LUMO energy levels, and the stability of its redox processes. Further, it was meant to delve into real-time electronic state changes using spectroelectrochemical methods like in-situ UV-Vis, FTIR, and Electron Paramagnetic Resonance (EPR) spectroscopy, as well as to investigate its charge transfer kinetics through impedance spectroscopy.

However, searches for specific experimental values, data tables, and detailed research findings for this compound have been unfruitful. The existing body of research on thiophene derivatives is extensive but does not offer the granular data required to populate the specified sections and subsections of the proposed article. While general principles of electrochemical analysis of thiophene-based materials are well-documented, applying these without specific experimental data for the compound would be speculative and would not meet the required standard of scientific accuracy.

Therefore, until dedicated research on the electrochemical properties of this compound is conducted and published, it is not possible to generate the requested in-depth article.

Electrochemical Behavior and Redox Properties

Impedance Spectroscopy for Charge Transfer Kinetics

Analysis of Electrode-Solution Interface Phenomena

There is currently no available research that specifically analyzes the electrode-solution interface phenomena for 2,2'-(Thiophene-3,4-diyl)diacetonitrile. This would involve studying processes such as adsorption of the molecule onto an electrode surface, the structure of the electrochemical double layer, and the influence of the solvent and electrolyte on these phenomena. While studies on other organic molecules in acetonitrile (B52724) have been conducted nih.gov, specific data for the title compound is absent.

Characterization of Electron Transport Mechanisms

Similarly, the characterization of electron transport mechanisms for this compound has not been reported. Such a characterization would typically involve determining key parameters like diffusion coefficients, heterogeneous electron transfer rate constants, and the number of electrons involved in the redox processes. While the redox properties of various phthalocyanine (B1677752) complexes and other thiophene (B33073) derivatives have been investigated researchgate.netmdpi.com, this information cannot be directly extrapolated to this compound without dedicated experimental studies.

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Pathways with Enhanced Atom Economy

Future synthetic strategies for 2,2'-(thiophene-3,4-diyl)diacetonitrile and its derivatives will likely prioritize sustainability and efficiency. The development of novel synthetic pathways with high atom economy is a critical research direction. Traditional methods for thiophene (B33073) synthesis, such as the Paal-Knorr or Gewald reactions, often require harsh conditions and can generate significant waste. nih.gov More contemporary, atom-economical approaches are being explored for thiophene derivatives, and these could be adapted for the target compound.

One promising avenue is the use of metal-catalyzed heterocyclization reactions. bohrium.com These methods can offer high regioselectivity and efficiency. Another approach gaining traction is the use of potassium sulfide as a sulfur source in reactions with substituted buta-1-enes, which represents a transition-metal-free and atom-economical route to thiophenes. organic-chemistry.org Furthermore, base-promoted annulation of enynes bearing adjacent thioacetals presents an efficient, metal-free pathway to highly functionalized thiophenes. thieme-connect.com The exploration of such methods for the synthesis of 3,4-disubstituted thiophenes, including this compound, could lead to more environmentally friendly and cost-effective production.

| Synthetic Approach | Potential Advantages | Key Reactants |

| Metal-Catalyzed Heterocyclization | High regioselectivity, efficiency | Varies (e.g., enaminothiones, cycloketone oxime esters) |

| Potassium Sulfide Route | Transition-metal-free, atom-economical | Substituted buta-1-enes, potassium sulfide |

| Base-Promoted Annulation | Metal-free, high yield | Enynes with adjacent thioacetals |

Integration into Multi-component Self-Assembled Systems

The nitrile functionalities of this compound make it an excellent candidate for incorporation into multi-component self-assembled systems. The lone pair of electrons on the nitrogen atom can participate in non-covalent interactions, such as hydrogen bonding and coordination with metal centers. This opens up possibilities for the construction of complex supramolecular architectures.

Research into the self-assembly of other thiophene-based molecules provides a roadmap for future work in this area. For example, thiophene-peptide diblock oligomers have been shown to form stable nanofibrillar aggregates. nih.gov Similarly, diblock copolymers containing polythiophene have been observed to self-assemble into highly ordered nanowire morphologies. nih.govnih.gov The introduction of this compound into such systems could lead to new materials with tailored electronic and optical properties. The potential for this compound to act as a node in metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) is another exciting avenue for exploration.

Exploration of Bio-inspired Applications

Thiophene derivatives have a well-documented history of diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. journalwjarr.commdpi.comnih.gov This provides a strong rationale for exploring the bio-inspired applications of this compound. The nitrile groups can be hydrolyzed to carboxylic acids or reduced to amines, providing handles for further functionalization and conjugation to biomolecules.

A particularly interesting direction is the development of bio-based thiophenes. Recent research has demonstrated the synthesis of 2-thiothiophenes from cellulose, a renewable biopolymer. royalsocietypublishing.org This work paves the way for the sustainable production of thiophene-based compounds. Future research could focus on developing synthetic routes to this compound from biomass-derived starting materials. Furthermore, the incorporation of this compound into biocompatible polymers or hydrogels could lead to new materials for drug delivery, tissue engineering, and biosensing.

Advanced Characterization Techniques for In-Situ Studies

To fully understand the structure-property relationships of materials incorporating this compound, the use of advanced, in-situ characterization techniques is essential. Operando spectroscopy, which involves the spectroscopic characterization of a material while it is functioning, is a particularly powerful tool. wikipedia.org This methodology allows for the direct observation of structural and electronic changes that occur during processes such as polymerization, self-assembly, or catalytic reactions.

For instance, operando Raman spectroscopy has been used to study the interphase of lithium-ion batteries containing thiophene additives. acs.org This technique could be applied to monitor the polymerization of this compound in real-time, providing insights into the reaction mechanism and the evolution of the polymer's electronic structure. Other in-situ techniques, such as grazing-incidence X-ray diffraction (GIXD) and atomic force microscopy (AFM), could be used to study the self-assembly of this compound into thin films, providing information on molecular packing and morphology.

| Characterization Technique | Information Gained | Potential Application for this compound |

| Operando Raman Spectroscopy | Real-time vibrational information, chemical transformations | Monitoring polymerization, studying degradation mechanisms |

| Grazing-Incidence X-ray Diffraction | Molecular packing, crystal orientation in thin films | Characterizing self-assembled monolayers and thin films |

| Atomic Force Microscopy | Surface morphology, nanoscale structure | Visualizing self-assembled nanostructures |

Rational Design of Derivatives for Tunable Electronic and Optical Properties

The electronic and optical properties of thiophene-based materials are highly tunable through chemical modification. The rational design of derivatives of this compound represents a significant opportunity to create new materials with tailored functionalities. The properties of polythiophene, for example, can be altered by changing the degree of polymerization and by introducing different substituents. mdpi.com

Future research should focus on the synthesis of a library of derivatives of this compound with systematic variations in their chemical structure. This could include the introduction of electron-donating or electron-withdrawing groups at the 2- and 5-positions of the thiophene ring, or the modification of the nitrile groups into other functional moieties. Theoretical calculations, such as density functional theory (DFT), can be used to predict the electronic and optical properties of these new molecules, guiding synthetic efforts. arxiv.orgpku.edu.cn This synergistic approach of computational design and experimental synthesis will be crucial for developing new materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.